molecular formula C18H22N4O3 B11290706 N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11290706
M. Wt: 342.4 g/mol
InChI Key: MICQKXDQPDPUQA-UHFFFAOYSA-N
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Description

N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrido, pyrrolo, and pyrimidine rings, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts such as zinc chloride or copper salts, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its combination of pyrido, pyrrolo, and pyrimidine rings, which provides a distinct scaffold for drug development. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor further distinguish it from similar compounds .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

6-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-12(2)25-10-6-8-19-17(23)14-11-13-16(21(14)3)20-15-7-4-5-9-22(15)18(13)24/h4-5,7,9,11-12H,6,8,10H2,1-3H3,(H,19,23)

InChI Key

MICQKXDQPDPUQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(N1C)N=C3C=CC=CN3C2=O

Origin of Product

United States

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